6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Medicinal Chemistry Building Block Physicochemical Properties

Medicinal chemistry programs require sp³-rich building blocks to improve drug candidate success rates, yet many bicyclic scaffolds lack handles for rapid diversification. This 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (C₇H₉NO₃, MW 155.15) solves that gap. • **Conformationally constrained** β-amino acid analog with fused cyclobutane-pyrrolidine core • **6-Oxo group enables** reductive amination, Grignard addition, or enolate alkylation • **Free carboxylic acid** allows direct amide coupling - no deprotection step needed • **Typical purity 95-98%** - suitable as HPLC/LC-MS reference standard Supplied with batch-specific COA. Available for immediate R&D shipment.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 1403766-57-3
Cat. No. B3321956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS1403766-57-3
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1C2C(C1=O)CNC2C(=O)O
InChIInChI=1S/C7H9NO3/c9-5-1-3-4(5)2-8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)
InChIKeyBDEAXWCGTFCIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid: Structural & Purity Baseline


6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (C₇H₉NO₃, MW 155.15) is a conformationally constrained bicyclic β-amino acid featuring a fused cyclobutane–pyrrolidine core with a ketone at the 6-position and a carboxylic acid at the 2-position . It is supplied as a research chemical with a typical purity specification of 95–98% . The compound belongs to the 3‑azabicyclo[3.2.0]heptane scaffold class, which is recognized in medicinal chemistry for its three‑dimensional character and potential as a sp³‑rich building block in drug discovery programs [1]. The presence of both an α‑amino acid motif and a ketone provides multiple points for further derivatization, distinguishing it from simpler bicyclic amines.

Constrained scaffold: 3‑azabicyclo[3.2.0]heptane core with 6‑oxo and 2‑carboxylic acid groups provides sp³‑rich structure for medicinal chemistry.
Functional handles: ketone and free carboxylic acid enable direct amide coupling, reductive amination, and enolate chemistry without deprotection.
Purity baseline: multiple vendors supply at 95–98% purity, reducing procurement risk and supporting reproducible synthetic workflows.

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid vs. Other 3‑Azabicyclo[3.2.0]heptane Derivatives


Interchanging this compound with a generic 3‑azabicyclo[3.2.0]heptane analogue (e.g., CAS 740038‑61‑3) or a protected derivative (e.g., CAS 663172‑80‑3) introduces measurable changes in molecular weight, polarity, hydrogen‑bonding capacity, and synthetic accessibility . The 6‑oxo group adds a ketone functionality that alters both the compound's physicochemical profile (calculated logP, aqueous solubility) and its suitability for downstream transformations such as reductive amination or enolate chemistry [1]. Purity specifications and storage requirements differ materially among vendors and derivatives ; substituting without verifying the exact CAS number may compromise experimental reproducibility in medicinal chemistry campaigns.

Non‑oxo analog lacks ketone handle
The 6‑oxo compound offers unique synthetic pathways (reductive amination, enolate chemistry) absent in 3‑azabicyclo[3.2.0]heptane‑2‑carboxylic acid.
Protected derivatives alter reactivity
tert‑butyl ester or Boc‑protected analogs require deprotection before coupling, changing solubility and reaction conditions; the free acid provides immediate conjugation.
Salt forms differ in handling
Hydrochloride salt (CAS variant) requires refrigerated storage (2–8 °C) while the free acid ships at ambient temperature, simplifying logistics.

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid: Quantitative Evidence vs. Closest Analogs


Molecular Weight and Composition vs. Non‑Oxo Analog

The target compound (C₇H₉NO₃, MW 155.15) contains one additional oxygen atom compared to 3‑azabicyclo[3.2.0]heptane‑2‑carboxylic acid (C₇H₁₁NO₂, MW 141.17) , a difference that alters hydrogen‑bond donor/acceptor count and calculated lipophilicity. The ketone group provides a synthetic handle (e.g., for reductive amination or Wittig olefination) that is absent in the non‑oxo analog.

MW & Composition
Cross‑study comparable
Target: 155.15 g/mol (C₇H₉NO₃) Comparator: 141.17 g/mol (C₇H₁₁NO₂) Δ +13.98 (1 oxygen atom)
Ketone functionality enables unique synthetic transformations not possible with the non‑oxo analog.
Medicinal Chemistry Building Block Physicochemical Properties

Purity and Vendor Consistency

Multiple reputable vendors report purity specifications for the target compound: 95% (AKSci , GlpBio ) and 97‑98% (AChemBlock , MolCore ). This narrow range (95‑98%) provides a reliable benchmark for procurement. In contrast, a closely related protected derivative, 6‑oxo‑3‑azabicyclo[3.2.0]heptane‑3‑carboxylic acid tert‑butyl ester, is commonly supplied at 95% purity .

Purity Specifications
Cross‑study comparable
Target: 95–98% (multiple vendors) Comparator tert‑butyl ester: 95%
Consistent purity across suppliers reduces procurement risk and supports reproducible experimental outcomes.
Quality Control Procurement Analytical Chemistry

Storage and Stability

The target compound is shipped at ambient temperature and recommended for long‑term storage at ‑20 °C or ‑80 °C (stock solutions) . A structurally related hydrochloride salt (3‑azabicyclo[3.2.0]heptane‑2‑carboxylic acid·HCl) requires refrigerated storage at 2‑8 °C . The difference in recommended storage conditions reflects the distinct physical form and hygroscopicity of the free acid versus the salt form.

Storage Comparison
Cross‑study comparable
Target: ambient shipping, long‑term −20 °C/−80 °C Comparator HCl salt: 2–8 °C
Ambient shipping simplifies logistics; no cold‑chain required for standard procurement.
Storage Conditions Stability Logistics

Solubility vs. Protected Derivative

Quantitative solubility data for the free acid are not reported in the public domain; however, a structurally analogous protected derivative—6‑oxo‑3‑azabicyclo[3.2.0]heptane‑3‑carboxylic acid tert‑butyl ester—exhibits a calculated aqueous solubility of 1.4 g/L at 25 °C . The presence of the free carboxylic acid in the target compound is expected to increase aqueous solubility relative to the tert‑butyl ester, though direct head‑to‑head measurement is unavailable.

Solubility Context
Class‑level inference
No experimental data for free acid. Protected tert‑butyl ester analog: calculated 1.4 g/L at 25 °C. Free carboxylic acid expected to increase aqueous solubility.
Solubility must be verified experimentally; free acid may offer different solution behavior vs. ester.
Data to verify
Solubility Formulation Medicinal Chemistry

Literature and Vendor Citations

The target compound is associated with approximately 30 references in Google Scholar, as indicated by GlpBio , suggesting a modest but non‑zero body of literature supporting its utility in research. In contrast, the simpler analog 3‑azabicyclo[3.2.0]heptane‑2‑carboxylic acid (CAS 740038‑61‑3) has no similar public reference count reported, indicating less documented application history. No direct head‑to‑head biological or chemical comparison studies were identified.

Literature Support
Supporting evidence
Target: ~30 references (vendor annotation) Non‑oxo analog: no reported reference count
Documented prior use reduces risk of procuring untested material; supports literature‑informed selection.
Literature Support Procurement Confidence

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid: Research Applications


Constrained Building Block for Medicinal Chemistry

The 3‑azabicyclo[3.2.0]heptane scaffold has been validated as a sp³‑rich, three‑dimensional building block for drug discovery programs [1]. The 6‑oxo derivative adds a ketone functional group (MW 155.15, C₇H₉NO₃) , enabling diversification via reductive amination, Grignard addition, or enolate alkylation. Its free carboxylic acid allows direct amide coupling without prior deprotection, streamlining library synthesis relative to protected analogs.

Bicyclic β-Amino Acid for Peptidomimetic Design

As a conformationally constrained β‑amino acid analog, the compound can be incorporated into peptidomimetics to probe turn‑inducing motifs or to enhance metabolic stability. The 6‑oxo group may participate in additional hydrogen‑bonding interactions, a feature absent in the non‑oxo analog (C₇H₁₁NO₂, MW 141.17) .

SAR Studies of Bioactive Bicyclic Amines

While no direct biological data are available for the target compound, the broader 3‑azabicyclo[3.2.0]heptane class has been explored for neuroleptic activity [2]. The 6‑oxo variant offers a unique substitution pattern that may modulate receptor binding affinity. Researchers can compare SAR profiles of the oxo and non‑oxo analogs to delineate the contribution of the ketone moiety.

Reference Standard for Analytical Methods

With consistent purity specifications (95‑98%) across multiple vendors , the compound can serve as a reference standard for HPLC or LC‑MS method development in medicinal chemistry workflows. Its distinct retention characteristics (free acid vs. protected ester) provide a benchmark for monitoring reaction progress or purity assessment.

Application
Selection Property
Validation Focus
Constrained Building Block for Medicinal Chemistry
Ketone and free acid functional handles; sp³‑rich scaffold
Diversification chemistry (amide coupling, reductive amination, enolate alkylation)
Bicyclic β‑Amino Acid for Peptidomimetic Design
Conformationally constrained β‑amino acid with 6‑oxo group
Conformational analysis, hydrogen‑bonding studies, metabolic stability
SAR Studies of Bioactive Bicyclic Amines
6‑oxo substitution pattern vs. non‑oxo analog
Comparative SAR; contribution of ketone moiety to binding affinity
Reference Standard for Analytical Methods
Consistent vendor purity specification
HPLC/LC‑MS method development, reaction monitoring, purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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